L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid
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Overview
Description
L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid: is a peptide compound composed of seven amino acids: serine, histidine, proline, alanine, serine, histidine, and aspartic acid. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid: can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can yield histidine sulfoxide or sulfone derivatives.
Scientific Research Applications
L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid: can be compared to other peptides with similar sequences or functions:
- L-Tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl-L-glutamic acid .
- Glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-α-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-α-glutamyl-L-seryl-L-lysyl-L-lysyl-L-prolyl-L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-L-arginine .
These peptides share structural similarities but differ in their amino acid composition and sequence, leading to unique properties and functions.
Properties
CAS No. |
821800-87-7 |
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Molecular Formula |
C30H43N11O12 |
Molecular Weight |
749.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C30H43N11O12/c1-14(36-28(50)22-3-2-4-41(22)29(51)19(6-16-9-33-13-35-16)38-25(47)17(31)10-42)24(46)40-21(11-43)27(49)37-18(5-15-8-32-12-34-15)26(48)39-20(30(52)53)7-23(44)45/h8-9,12-14,17-22,42-43H,2-7,10-11,31H2,1H3,(H,32,34)(H,33,35)(H,36,50)(H,37,49)(H,38,47)(H,39,48)(H,40,46)(H,44,45)(H,52,53)/t14-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
JZSLMCHTJSSJIM-XMMIHFHMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)N |
Origin of Product |
United States |
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